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Core Science & Biosynthesis

Foundational

Synthetic Methodologies for N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide Derivatives: A Chemoselective Approach

Executive Summary The development of highly functionalized aminopyridine scaffolds is a cornerstone of modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. The target molecule, N-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly functionalized aminopyridine scaffolds is a cornerstone of modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. The target molecule, N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide , represents a privileged pharmacophore. Synthesizing this core requires high chemoselectivity to differentiate between multiple reactive sites.

This technical whitepaper outlines a field-proven, two-step orthogonal synthesis pathway. As an application scientist, I have structured this guide to move beyond standard recipes, detailing the mechanistic causality behind each reagent choice and providing self-validating protocols to guarantee reproducible yields.

Pharmacophoric Rationale & Retrosynthetic Strategy

Before executing the synthesis, it is critical to understand the structural logic of the target scaffold. Each functional group serves a distinct pharmacological and chemical purpose.

Logic Core Target Scaffold N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide Prop C2-Propionamide Hinge-binding motif (H-bond donor/acceptor) Core->Prop Ami C4-Aminomethyl Solubility enhancer & Salt-forming center Core->Ami Meth C6-Methyl Steric shield preventing N-oxidation Core->Meth

Fig 3. Pharmacophoric rationale for the structural modules of the target scaffold.

To construct this molecule efficiently, we utilize a divergent retrosynthetic approach starting from 2-bromo-6-methylisonicotinonitrile . This starting material provides orthogonal reactive handles: a C2-bromide primed for palladium-catalyzed cross-coupling, and a C4-nitrile that serves as a masked primary amine.

Pathway SM 2-Bromo-6-methyl- isonicotinonitrile Int1 N-(4-cyano-6-methylpyridin- 2-yl)propionamide SM->Int1 Propionamide Pd2(dba)3, Xantphos Cs2CO3, 1,4-Dioxane Prod N-(4-(aminomethyl)-6-methylpyridin- 2-yl)propionamide Int1->Prod H2 (50 psi) Raney Ni NH3 / MeOH

Fig 1. Two-step orthogonal synthesis of the target aminomethyl-pyridine scaffold.

Phase I: Chemoselective Buchwald-Hartwig Amidation

The first transformation requires the coupling of propionamide to the C2 position. Traditional nucleophilic aromatic substitution (SNAr) fails here due to the poor nucleophilicity of primary amides. Instead, a [1] is employed.

Mechanistic Causality
  • Ligand Selection (Xantphos): Amidation reactions are notoriously plagued by off-target β -hydride elimination. Xantphos is selected because its exceptionally wide bite angle (~111°) forces the palladium center into a distorted square planar geometry. This steric strain drastically accelerates the reductive elimination of the amide product, outcompeting side reactions.

  • Base Selection (Cs₂CO₃): Strong bases like NaOtBu will hydrolyze the sensitive C4-nitrile into a carboxylic acid. Cesium carbonate (Cs₂CO₃) provides the perfect pKa balance—strong enough to deprotonate the coordinated amide on the Pd(II) intermediate, but mild enough to leave the nitrile intact.

Quantitative Optimization Data

Table 1: Optimization of the C2-Amidation Step

EntryPalladium SourceLigandBaseSolventYield (%)Observation
1Pd(OAc)₂BINAPK₂CO₃Toluene15Poor conversion
2Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane42Sluggish reductive elimination
3 Pd₂(dba)₃ Xantphos Cs₂CO₃ 1,4-Dioxane 89 Optimal conditions
4Pd₂(dba)₃XantphosNaOtBu1,4-Dioxane35Nitrile hydrolysis observed
Self-Validating Protocol A: Amidation

Workflow Step1 1. Catalyst Pre-activation Pd2(dba)3 + Xantphos in Dioxane Step2 2. Reagent Addition Add Aryl Bromide, Propionamide, Cs2CO3 Step1->Step2 Step3 3. Thermal Promoted Coupling Stir at 100°C for 12h under Argon Step2->Step3 Step4 4. Workup & Extraction Filter over Celite, EtOAc extraction Step3->Step4 Step5 5. Purification Flash Chromatography (SiO2) Step4->Step5

Fig 2. Standardized workflow for the Pd-catalyzed Buchwald-Hartwig amidation step.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, charge Pd₂(dba)₃ (0.05 eq) and Xantphos (0.10 eq) in anhydrous 1,4-dioxane.

    • Validation Checkpoint: Stir at room temperature for 15 minutes. The solution must transition from a deep purple/red to a pale yellow/orange, confirming the generation of the active L₂Pd(0) species.

  • Addition: Add 2-bromo-6-methylisonicotinonitrile (1.0 eq), propionamide (1.5 eq), and anhydrous Cs₂CO₃ (2.0 eq).

  • Reaction: Heat the suspension to 100°C for 12 hours.

    • Validation Checkpoint: Perform LC-MS analysis. The starting material peak (m/z ~197/199, 1:1 bromine isotope pattern) should completely disappear, replaced by the product mass (m/z 190.1).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford N-(4-cyano-6-methylpyridin-2-yl)propionamide.

Phase II: Chemoselective Nitrile Reduction

The final step requires the reduction of the C4-nitrile to a primary aminomethyl group without reducing the pyridine ring or cleaving the propionamide. [2] is the gold standard for this transformation.

Mechanistic Causality

A major pitfall in nitrile reduction is the formation of secondary and tertiary amines. As the nitrile reduces to an imine intermediate, newly formed primary amines can attack the imine, forming a dimerized secondary amine. To prevent this, the reaction is run in methanolic ammonia (NH₃/MeOH) . The massive excess of ammonia shifts the thermodynamic equilibrium, trapping the reactive imine intermediate as an aminal, which subsequently reduces exclusively to the desired primary amine.

Quantitative Optimization Data

Table 2: Optimization of Chemoselective Nitrile Reduction

EntryCatalystAdditiveSolventPressure (psi)Yield (%)1° / 2° Amine Ratio
1Pd/C (10%)NoneMeOH504540:60
2Raney NiNoneMeOH506875:25
3 Raney Ni NH₃ (7N) MeOH 50 92 >99:1
Self-Validating Protocol B: Nitrile Reduction

Step-by-Step Methodology:

  • Preparation: In a high-pressure Parr hydrogenation vessel, dissolve N-(4-cyano-6-methylpyridin-2-yl)propionamide (1.0 eq) in 7N ammonia in methanol (10 mL/mmol).

  • Catalyst Loading: Carefully add an aqueous slurry of Raney Nickel (approx. 20% w/w relative to substrate). Caution: Raney Nickel is highly pyrophoric when dry; always transfer as a wet slurry.

  • Hydrogenation: Seal the vessel, purge three times with nitrogen, and then three times with hydrogen gas. Pressurize the vessel to 50 psi with H₂ and stir vigorously at room temperature.

    • Validation Checkpoint: Monitor the pressure gauge. A steady pressure drop indicates active hydrogen uptake. The reaction is complete when the pressure plateaus (typically 6-8 hours).

  • Reaction Monitoring: Vent the hydrogen safely and purge with nitrogen.

    • Validation Checkpoint: Spot an aliquot on a TLC plate. Stain with Ninhydrin and heat. The product will appear as a bright purple/pink spot (confirming the presence of a primary aliphatic amine), whereas the starting material will not stain.

  • Workup: Filter the mixture through a tightly packed Celite pad under a nitrogen atmosphere to remove the Raney Nickel. Wash the pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure target compound, N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide. No further chromatographic purification is typically required if conversion is >99%.

Conclusion

By leveraging the orthogonal reactivity of 2-bromo-6-methylisonicotinonitrile [3], researchers can rapidly access N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide derivatives. The combination of a sterically driven Buchwald-Hartwig amidation and an equilibrium-shifted Raney Nickel reduction ensures high yields, scalability, and absolute chemoselectivity. This self-validating workflow serves as a robust foundation for downstream SAR exploration and drug development.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews (ACS Publications) URL:[Link]

  • Nitrile reduction Wikipedia, The Free Encyclopedia URL: [Link]

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide

For the Attention of Researchers, Scientists, and Drug Development Professionals Introduction N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide is a substituted pyridine derivative of significant interest in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs, featuring a 2-aminopyridine core, a propionamide group, and an aminomethyl substituent, suggest its potential as a versatile scaffold for the development of novel therapeutic agents. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective synthesis, purification, formulation, and the interpretation of its biological activity. This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the predicted physicochemical characteristics of N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide, alongside detailed protocols for its synthesis and analytical characterization. The methodologies presented herein are designed to be robust and reproducible, ensuring the highest standards of scientific integrity.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific molecule in publicly accessible databases, a suite of computational tools has been employed to predict its key physicochemical parameters. These predictions provide a valuable starting point for experimental design and interpretation.

PropertyPredicted ValueMethod/Tool
Molecular Formula C10H15N3O-
Molecular Weight 193.25 g/mol -
pKa (most basic) 8.5 ± 0.5Rowan's Free Online pKa Calculator[1]
logP 0.8 ± 0.3Various online predictors[2][3][4]
Aqueous Solubility (logS) -2.5 ± 0.7Various online predictors[2][5][6][7]
Hydrogen Bond Donors 2-
Hydrogen Bond Acceptors 3-

Note: These values are computationally derived and should be confirmed by experimental analysis. The provided ranges reflect the variability observed between different prediction algorithms.

Synthesis Protocol

The synthesis of N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide can be approached through a straightforward N-acylation of the corresponding 2-amino-4-(aminomethyl)-6-methylpyridine precursor. The following protocol is a well-established and efficient method for the acylation of aminopyridines.[8]

Diagram of Synthetic Workflow

G start Start: 2-amino-4-(aminomethyl)-6-methylpyridine reagents Propionyl chloride or Propionic anhydride, Inert solvent (e.g., DCM, THF), Base (e.g., Triethylamine, Pyridine) start->reagents 1. reaction N-Acylation Reaction (0°C to room temperature) reagents->reaction 2. workup Aqueous Workup (e.g., NaHCO3 wash) reaction->workup 3. extraction Organic Extraction (e.g., DCM) workup->extraction 4. drying Drying of Organic Phase (e.g., Na2SO4 or MgSO4) extraction->drying 5. concentration Solvent Removal (Rotary Evaporation) drying->concentration 6. purification Purification (Column Chromatography or Recrystallization) concentration->purification 7. product Product: N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide purification->product 8.

Caption: Synthetic workflow for N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide.

Step-by-Step Methodology
  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-(aminomethyl)-6-methylpyridine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

  • Acylation: Cool the reaction mixture to 0°C using an ice bath. Slowly add propionyl chloride or propionic anhydride (1.0-1.2 equivalents) dropwise to the stirred solution. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.[9]

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like DCM. Separate the organic layer.

  • Washing and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and then filter.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) or by recrystallization from a suitable solvent system to yield the pure N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and purity assessment of N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide.

Diagram of Analytical Workflow

G sample Synthesized Product hplc HPLC Analysis (Purity & Quantification) sample->hplc nmr NMR Spectroscopy (Structural Elucidation) sample->nmr ms Mass Spectrometry (Molecular Weight & Fragmentation) sample->ms data Combined Data Analysis hplc->data nmr->data ms->data

Caption: Analytical workflow for the characterization of the target compound.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is recommended for the analysis of this compound, leveraging its polarity.[10][11][12]

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm for pyridine derivatives).

  • Rationale: This method provides excellent separation of the product from potential impurities and starting materials. The use of a volatile buffer like formic acid or ammonium acetate makes the method compatible with mass spectrometry detection for peak identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of the synthesized molecule.[13][14][15][16][17]

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Expect characteristic signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, the ethyl protons of the propionamide group, and the methyl protons on the pyridine ring. The chemical shifts will be influenced by the electronic nature of the substituents.[14][17]

  • ¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule, providing a fingerprint for structural verification.[15][16]

  • Causality: The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., NH protons). 2D NMR techniques such as COSY and HSQC can be employed to confirm proton-proton and proton-carbon connectivities, respectively, providing unambiguous structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation patterns.[18][19][20][21][22]

  • Ionization Technique: Electrospray ionization (ESI) is suitable for this polar molecule.

  • Expected Molecular Ion: In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at m/z 194.26.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. Characteristic losses would include the propionyl group, the aminomethyl group, and fragments of the pyridine ring, providing further structural confirmation.[18][19]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide, based on predictive modeling, and offers robust protocols for its synthesis and analytical characterization. The presented methodologies are grounded in established chemical principles and are designed to be readily implemented in a research and development setting. Experimental verification of the predicted properties is strongly encouraged to build a comprehensive profile of this promising molecule.

References

  • Rowan's Free Online pKa Calculator. [Link]

  • Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Advances. [Link]

  • Metal-Free Synthesis of N-(Pyridine-2-yl)amides from Ketones via Selective Oxidative Cleavage of C(O)–C(Alkyl) Bond in Water. The Journal of Organic Chemistry. [Link]

  • Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Publishing. [Link]

  • fastsolv Solubility Predictor. [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. [Link]

  • Metal-Free Synthesis of N-(Pyridine-2-yl)amides from Ketones via Selective Oxidative Cleavage of C(O)–C(Alkyl) Bond in Water. ACS Publications. [Link]

  • Epik. Schrödinger. [Link]

  • Predicting Solubility. Rowan. [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. S. Brzezinski, et al.[Link]

  • ChemInform Abstract: An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. ResearchGate. [Link]

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. PubMed. [Link]

  • MolGpKa. bio.tools. [Link]

  • Calculators & Predictors. Chemaxon. [Link]

  • PrologP. CompuDrug. [Link]

  • AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top ... GitHub. [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. [Link]

  • Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. SciSpace. [Link]

  • pKa Calculator. [Link]

  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

  • Is there any software (preferably free) to calculate the partition coefficient (LogP)? Reddit. [Link]

  • Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. ResearchGate. [Link]

  • VEGA On-line. [Link]

  • Calculate Partition Coefficients | LogP Prediction Software. ACD/Labs. [Link]

  • CRASY: correlated rotational alignment spectroscopy of pyridine. The rotational Raman spectrum of pyridine and asymmetric fragmentation of pyridine dimer cations. Physical Chemistry Chemical Physics. [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. [Link]

  • Prediction of Physicochemical Properties. ResearchGate. [Link]

  • Separation of 4-Acetylpyridine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). ACS Publications. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. ACS Publications. [Link]

  • Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza.
  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California. [Link]

  • Chapter 2 Review of Literature 2 . 1 Predicting physicochemical Properties from structure at preclinical stage. Semantic Scholar. [Link]

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. [Link]

  • Propanamide. Wikipedia. [Link]

  • Propanamide, N-(6-amino-2-pyridinyl)-2-methyl-. Chemical Substance Information. [Link]

  • n-methyl-propanamid. ChemBK. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Detailed Protocol for the Laboratory Synthesis of N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide, a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. The synthetic strategy is built upon a logical sequence of established chemical transformations, including selective N-acylation, free-radical bromination of a methyl group, and subsequent nucleophilic substitution to introduce the aminomethyl functionality. This guide is designed for researchers with a foundational understanding of organic synthesis and aims to provide not only a reproducible methodology but also the underlying chemical principles and critical considerations for each step. All procedures have been designed with safety and efficiency in mind, and characterization data for the intermediates and final product are outlined to ensure the synthesis of a well-characterized compound of high purity.

Introduction

Substituted pyridines are a cornerstone of many pharmacologically active compounds, with their nitrogen-containing heterocyclic structure providing a key scaffold for interacting with biological targets.[1] The target molecule, N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide, incorporates several functional groups of interest: a propionamide, a methyl group, and an aminomethyl group, all attached to a central pyridine ring. This combination of functionalities offers multiple points for potential biological interactions, making it a valuable compound for screening in various drug discovery programs. The synthetic route detailed herein is a robust and logical pathway that begins with the commercially available 2-amino-4,6-dimethylpyridine and proceeds through a series of high-yielding and well-characterized steps.

Overall Synthetic Scheme

The synthesis of N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide is proposed to be carried out in three main steps starting from 2-amino-4,6-dimethylpyridine:

  • N-Acylation: The selective propionylation of the 2-amino group of 2-amino-4,6-dimethylpyridine to protect it and introduce the propionamide moiety.

  • Benzylic Bromination: The free-radical bromination of the 4-methyl group to create a reactive electrophilic site.

  • Amination: The introduction of the primary amine via a Gabriel synthesis, which is known for minimizing over-alkylation byproducts.

Synthetic_Workflow Start 2-Amino-4,6-dimethylpyridine Intermediate1 N-(4,6-dimethylpyridin-2-yl)propionamide Start->Intermediate1 Propionyl Chloride, Pyridine, DCM Intermediate2 N-(4-(bromomethyl)-6-methylpyridin-2-yl)propionamide Intermediate1->Intermediate2 NBS, AIBN, CCl4 Intermediate3 2-((6-methyl-2-propionamidopyridin-4-yl)methyl)isoindoline-1,3-dione Intermediate2->Intermediate3 Potassium Phthalimide, DMF FinalProduct N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide Intermediate3->FinalProduct Hydrazine, EtOH caption Overall synthetic workflow for N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide.

Figure 1: Overall synthetic workflow.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted.

Reagent/SolventSupplierGrade
2-Amino-4,6-dimethylpyridineSigma-Aldrich98%
Propionyl chlorideAcros Organics99%
PyridineFisher ScientificAnhydrous
Dichloromethane (DCM)VWRAnhydrous
N-Bromosuccinimide (NBS)Alfa Aesar99%
2,2'-Azobis(2-methylpropionitrile) (AIBN)TCI98%
Carbon tetrachloride (CCl4)Sigma-AldrichAnhydrous
Potassium phthalimideAcros Organics98%
N,N-Dimethylformamide (DMF)Fisher ScientificAnhydrous
Hydrazine monohydrateSigma-Aldrich98%
Ethanol (EtOH)Decon Labs200 proof
Diethyl etherFisher ScientificAnhydrous
Saturated aqueous sodium bicarbonatePrepared in-house
BrinePrepared in-house
Anhydrous magnesium sulfateAcros Organics
Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels, etc.)

  • Magnetic stirrer with heating capabilities

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Column chromatography setup

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

  • High-Performance Liquid Chromatography (HPLC) system

Experimental Protocols

Step 1: Synthesis of N-(4,6-dimethylpyridin-2-yl)propionamide (Intermediate 1)

This initial step involves the acylation of the primary amino group of 2-amino-4,6-dimethylpyridine.[2] Pyridine is used as a base to neutralize the HCl generated during the reaction.

Step1_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve 2-amino-4,6-dimethylpyridine and pyridine in anhydrous DCM under N2. B Cool the solution to 0 °C in an ice bath. A->B C Add propionyl chloride dropwise. B->C D Allow the reaction to warm to room temperature and stir for 4-6 hours. C->D E Monitor reaction progress by TLC. D->E F Quench with water and separate the organic layer. E->F G Wash with saturated NaHCO3 and brine. F->G H Dry over MgSO4, filter, and concentrate. G->H I Purify by column chromatography. H->I caption Workflow for the synthesis of Intermediate 1.

Figure 2: Workflow for the synthesis of Intermediate 1.

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-amino-4,6-dimethylpyridine (1.0 eq) and anhydrous dichloromethane (DCM).

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-(4,6-dimethylpyridin-2-yl)propionamide.

Step 2: Synthesis of N-(4-(bromomethyl)-6-methylpyridin-2-yl)propionamide (Intermediate 2)

This step utilizes a free-radical bromination of the 4-methyl group using N-bromosuccinimide (NBS) and a radical initiator like AIBN.[3] It is crucial to use an inert solvent like carbon tetrachloride and to initiate the reaction with heat or light.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve N-(4,6-dimethylpyridin-2-yl)propionamide (1.0 eq) in anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

  • Heat the mixture to reflux and stir for 2-4 hours. The reaction should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure. The crude N-(4-(bromomethyl)-6-methylpyridin-2-yl)propionamide is often used in the next step without further purification.

Step 3: Synthesis of N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide (Final Product)

This final step involves a two-stage process: a Gabriel synthesis followed by hydrazinolysis to liberate the primary amine.[4]

Procedure:

Part A: Synthesis of 2-((6-methyl-2-propionamidopyridin-4-yl)methyl)isoindoline-1,3-dione (Intermediate 3)

  • Dissolve the crude N-(4-(bromomethyl)-6-methylpyridin-2-yl)propionamide (1.0 eq) in anhydrous DMF.

  • Add potassium phthalimide (1.2 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

Part B: Synthesis of N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide

  • Suspend the phthalimide-protected intermediate (1.0 eq) in ethanol.

  • Add hydrazine monohydrate (2.0 eq) to the suspension.

  • Heat the mixture to reflux for 4-6 hours. A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a DCM/methanol gradient) to yield the final product.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

CompoundTechniqueExpected Results
Intermediate 1 ¹H NMRPeaks corresponding to the two methyl groups on the pyridine ring, the ethyl group of the propionamide, and the aromatic protons.
MS (ESI+)[M+H]⁺ at m/z corresponding to the molecular weight.
Intermediate 2 ¹H NMRDisappearance of one of the methyl singlets and the appearance of a new singlet for the -CH₂Br protons.
MS (ESI+)[M+H]⁺ at m/z corresponding to the molecular weight, with the characteristic isotopic pattern for a bromine-containing compound.
Final Product ¹H NMRAppearance of a singlet for the -CH₂NH₂ protons and a broad singlet for the -NH₂ protons (may exchange with D₂O).
¹³C NMRPeaks corresponding to all unique carbon atoms in the molecule.
MS (ESI+)[M+H]⁺ at m/z corresponding to the molecular weight.
HPLCA single major peak indicating high purity (e.g., >95%).

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or side reactions.Ensure all reagents and solvents are anhydrous. Check the purity of the starting material.
Multiple spots on TLC after Step 2 Over-bromination or side reactions.Use a precise amount of NBS (1.1 eq). Monitor the reaction carefully by TLC and stop it once the starting material is consumed.
Incomplete hydrazinolysis in Step 3 Insufficient hydrazine or reaction time.Use a larger excess of hydrazine and increase the reflux time. Ensure the phthalimide-protected intermediate is fully suspended.
Difficulty in purifying the final product Presence of residual hydrazine or byproducts.Perform an aqueous work-up after concentrating the filtrate from hydrazinolysis. Use an appropriate gradient for column chromatography.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Propionyl chloride is corrosive and reacts violently with water. Handle with care.

  • N-Bromosuccinimide is a lachrymator and should be handled with caution.

  • Carbon tetrachloride is a suspected carcinogen and is toxic. Use appropriate containment measures.

  • Hydrazine is toxic and corrosive. Handle with extreme care.

Conclusion

The protocol outlined in this application note provides a reliable and detailed method for the synthesis of N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide. By following these procedures and paying close attention to the critical parameters of each step, researchers can successfully synthesize this valuable compound for further investigation in their drug discovery and development endeavors. The provided characterization guidelines will aid in confirming the identity and purity of the final product, ensuring the integrity of subsequent biological studies.

References

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - PMC. (n.d.).
  • Synthesis of 2-amino-6-methylpyridine - PrepChem.com. (n.d.).
  • CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents. (n.d.).
  • Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed. (2016, July 15).
  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents. (2020, May 1).
  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions - Rsc.org. (n.d.).
  • Application Notes and Protocols: Synthesis of N-(4-methylpyridin-2-yl)acetamide - Benchchem. (n.d.).
  • Application Notes and Protocols: Synthesis of N-(6-formylpyridin-2-yl)pivalamide from 2-amino-6-methylpyridine - Benchchem. (n.d.).
  • CN102952137A - Preparation method of 2,4-diamino-6-bromomethyl pteridine - Google Patents. (n.d.).

Sources

Application

Application Note: A Multi-modal Purification Strategy for N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide

For Researchers, Scientists, and Drug Development Professionals Introduction N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide is a substituted pyridine derivative featuring multiple functional groups: a basic pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide is a substituted pyridine derivative featuring multiple functional groups: a basic pyridine ring, a primary aliphatic amine, and a secondary amide. Such molecules are common scaffolds in medicinal chemistry and drug discovery, where purity is not merely a goal but a regulatory and scientific necessity.[1][2] Impurities, even in trace amounts, can confound biological assays, introduce toxicity, or impede downstream synthetic steps.

The unique structural characteristics of this compound—specifically its two basic centers and potential for hydrogen bonding—present distinct challenges and opportunities for purification. This guide moves beyond a simple recitation of steps to provide a strategic, multi-modal approach to purification. We will explore the causality behind methodological choices, enabling the scientist to intelligently select and adapt protocols based on the crude sample's impurity profile, the required scale, and the ultimate purity target. This document is designed as a self-validating system, integrating analytical checkpoints to ensure the integrity of the final compound.

Physicochemical Properties & Purification Challenges

Understanding the molecule's properties is the foundation of an effective purification strategy.

PropertyValueSignificance for Purification
Molecular Formula C₁₀H₁₅N₃O---
Molecular Weight 193.25 g/mol [3]
Key Functional Groups Pyridine (basic), Primary Amine (basic), AmideThe two basic sites allow for robust purification via acid-base extraction. The amide group increases polarity and the potential for the compound to be a crystalline solid.[4][5]
Predicted Basicity The pyridine nitrogen (pKa ~5-6) and the primary amine (pKa ~9-10) are the primary basic centers.[6]Enables selective extraction and manipulation of solubility based on pH.
Chromatography Challenge The basic nitrogen atoms can interact strongly with acidic silanol groups on standard silica gel stationary phases.This interaction often leads to significant peak tailing, poor resolution, and potential sample loss on the column.[6]

Overall Purification Strategy

The purification of N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide is best approached as a sequential process, moving from coarse, high-capacity methods to fine, high-resolution polishing steps. The optimal path depends on the initial purity and the desired final specification.

Purification_Workflow A Crude Reaction Mixture B Protocol 1: Acid-Base Liquid-Liquid Extraction A->B C Crude Purified Product (Non-basic impurities removed) B->C D Is the product a solid? C->D E Protocol 2.2: Recrystallization D->E Yes F Protocol 2.1: Flash Column Chromatography D->F No / Impurities are isomers G Purity > 98%? E->G F->G H Protocol 3: Preparative HPLC G->H No / Higher purity needed J Final Product > 98% G->J Yes I Final Product > 99.5% H->I

Caption: A decision-based workflow for purifying the target compound.

PART 1: Initial Work-up Protocol

Protocol 1: Acid-Base Liquid-Liquid Extraction

This technique is a highly effective first pass to separate the basic target compound from neutral or acidic organic impurities. The principle relies on the reversible protonation of the pyridine and aminomethyl groups to render the molecule water-soluble.[7][8]

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic target compound will protonate to form a hydrochloride salt, which partitions into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.

    • Causality: Non-basic impurities (e.g., non-polar byproducts, excess uncharged reagents) will remain in the organic layer, which is then discarded.

  • Washing (Optional): Wash the combined aqueous layers with a fresh portion of organic solvent (e.g., ethyl acetate) to remove any remaining trapped organic impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a concentrated base, such as 6 M sodium hydroxide (NaOH) or a saturated sodium carbonate (Na₂CO₃) solution, with stirring until the pH is >10.[7] This deprotonates the hydrochloride salt, regenerating the free base of the target compound, which may precipitate or form an oil.

  • Back-Extraction: Extract the liberated free base back into an organic solvent like DCM or ethyl acetate. Perform this extraction 3-4 times to maximize recovery.

  • Drying and Evaporation: Combine the organic extracts containing the purified product. Dry the solution over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude purified product.

PART 2: Bulk Purification Protocols

After the initial extraction, residual impurities with similar basicity or polarity may remain. The choice between chromatography and recrystallization depends on the physical nature of the compound and the impurity profile.

Protocol 2.1: Flash Column Chromatography

This is the workhorse method for purifying compounds from closely related impurities when the product is an oil or when recrystallization is ineffective.[7][9]

Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to find a system where the target compound has an Rf value of approximately 0.2-0.4 and is well-separated from impurities.[4]

    • Expert Insight: Due to the compound's polarity and basicity, a good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). To counteract peak tailing on silica, add a small amount (0.5-1% v/v) of triethylamine (TEA) to the eluent.[6]

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the non-polar component of your chosen eluent (e.g., DCM).[7]

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under positive pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[7]

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the eluent and load it carefully onto the sand layer. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Elute the column with the chosen solvent system. If separation is difficult, a gradient elution (gradually increasing the proportion of the more polar solvent, e.g., from 2% to 10% MeOH in DCM) can be employed.[7]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified product.

Troubleshooting Chromatography Issues

IssueProbable Cause(s)Recommended Solution(s)
Peak Tailing Strong interaction between basic analyte and acidic silica silanol groups.[6]Add a competing base like triethylamine (0.5-1%) or ammonia to the mobile phase.[6] Consider using a different stationary phase like alumina or a polymer-based column.[6]
Poor Resolution Inappropriate solvent system; column overload.Systematically test different solvent systems using TLC.[6] Decrease the amount of sample loaded onto the column.
Low Recovery Compound is irreversibly adsorbed onto the silica.Use a less acidic or more inert stationary phase (e.g., end-capped silica).[6] Elute with a highly polar solvent system at the end to wash the column.
Protocol 2.2: Recrystallization

If the product is a solid, recrystallization is an excellent and scalable method for achieving high purity.[5][10] It relies on the principle that the target compound is highly soluble in a hot solvent but sparingly soluble at room or cold temperatures, while impurities remain in solution.[4]

Methodology:

  • Solvent Screening: Test the solubility of the crude solid in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures with water) to find a suitable system.[4][5] The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, a small amount of activated charcoal can be added to the hot solution.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them. This prevents premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling generally results in larger, purer crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum to obtain the final, purified solid.

PART 3: High-Purity Polishing Protocol

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)

For applications demanding the highest purity (>99.5%), such as the preparation of analytical standards or final active pharmaceutical ingredients (APIs), preparative HPLC is the method of choice.[1][2][11][12] It offers superior resolving power compared to flash chromatography.

Prep_HPLC_Logic cluster_0 Method Development (Analytical Scale) cluster_1 Scale-Up & Purification (Preparative Scale) A Select Column (e.g., C18, 5µm) B Screen Mobile Phases (e.g., ACN/H2O with TFA or NH4OAc) A->B C Optimize Gradient & Flow Rate B->C D Perform Loading Study on Analytical Column C->D Optimized Method E Scale to Preparative Column (Larger ID, Larger Particles) D->E F Inject Sample & Collect Fractions E->F G Analyze Fractions for Purity F->G H Pool Pure Fractions & Evaporate Solvent G->H

Caption: Logical flow from analytical method development to preparative scale purification.

Methodology Outline:

  • Analytical Method Development: First, develop a robust separation method on an analytical HPLC system. A reversed-phase C18 column is a common starting point.[2]

    • Mobile Phase: A gradient of acetonitrile (ACN) in water is typical. An additive is required to ensure good peak shape. For basic compounds, 0.1% trifluoroacetic acid (TFA) is often used to protonate the analyte and silanols, while a buffer like ammonium acetate can be used at a more neutral pH on a pH-stable column.[6]

  • Loading Study: Once the analytical method is optimized, perform a loading study by injecting increasing concentrations of the sample to determine the maximum amount that can be loaded without sacrificing resolution.[2]

  • Scale-Up: Scale the method to a preparative column, adjusting the flow rate and injection volume according to the column dimensions.[2][13]

  • Purification and Fraction Collection: Perform the preparative run and collect fractions corresponding to the target peak.

  • Analysis and Product Isolation: Analyze the purity of each fraction by analytical HPLC. Combine the fractions that meet the purity requirement and remove the solvents (often by lyophilization for water/ACN mixtures) to yield the final, high-purity product.

PART 4: Purity Assessment & Characterization

No purification is complete without rigorous analytical verification.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment.[14] A well-developed method can separate and quantify the main compound relative to impurities. Purity is typically reported as the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and identifying any structural isomers or impurities.[15]

    • ¹H NMR: Expect characteristic signals in the aromatic region (δ 7.0-8.5 ppm) for the pyridine protons, a singlet for the methyl group (δ ~2.2-2.5 ppm), and signals for the propionamide and aminomethyl protons.[15][16]

    • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.[15]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound, typically by identifying the [M+H]⁺ ion.[17]

  • Melting Point: For crystalline solids, a sharp and defined melting point range is a strong indicator of high purity.

By employing this strategic, multi-modal approach—combining high-capacity initial clean-up with high-resolution polishing steps and validating at each stage with appropriate analytical techniques—researchers can confidently and efficiently obtain N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide of the required purity for any application.

References

  • What is Preparative HPLC | Find Your Purification HPLC System. Agilent. Available from: [Link]

  • Gilson Preparative HPLC Systems | VERITY® LC Solutions. Gilson. Available from: [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available from: [Link]

  • The Power of Preparative HPLC Systems. Teledyne LABS. Available from: [Link]

  • What is the best technique for amide purification? ResearchGate. Available from: [Link]

  • Principles in preparative HPLC. University of Warwick. Available from: [Link]

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.
  • US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof. Google Patents.
  • US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions. Google Patents.
  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air. Available from: [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. Available from: [Link]

  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. ACS Publications. Available from: [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • Pyridine. OSHA. Available from: [Link]

  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. PMC. Available from: [Link]

  • C NMR and Mass spectral studies of Pyrido derivatives. International Journal of Current Research and Modern Education. Available from: [Link]

  • Analytical Methods. Japan International Cooperation Agency. Available from: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Available from: [Link]

  • Propionamide - Optional[1H NMR] - Spectrum. SpectraBase. Available from: [Link]

  • Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry. Available from: [Link]

  • Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. ChEMBL. Available from: [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. Available from: [Link]

  • Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6–7) sequence: inhibition of fibril formation. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available from: [Link]

  • Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. ResearchGate. Available from: [Link]

  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate. Available from: [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available from: [Link]

  • 6-((Z)-Amino(Imino)Methyl)-N-(4-(Aminomethyl)Phenyl)-4-(Pyrimidin-2-Ylamino)-2-Naphthamide. PubChem. Available from: [Link]

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives. Google Patents.
  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Royal Society of Chemistry. Available from: [Link]

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Method

Application Note: Advanced Crystallization Strategies for N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide

Target Audience: Process Chemists, Solid-State Scientists, and Pharmaceutical Formulation Developers. Introduction and Chemical Profiling The development of robust crystallization processes for novel active pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Solid-State Scientists, and Pharmaceutical Formulation Developers.

Introduction and Chemical Profiling

The development of robust crystallization processes for novel active pharmaceutical ingredients (APIs) requires a deep understanding of their molecular architecture. N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide (CAS: 1477900-11-0) is a highly functionalized pyridine derivative that presents unique challenges and opportunities in solid-state engineering.

From a structural perspective, this molecule possesses three distinct functional domains that dictate its crystallization behavior:

  • Primary Amine (Aminomethyl group): A highly basic, flexible moiety that acts as a strong hydrogen-bond donor. Its flexibility often leads to high solubility in polar solvents and a propensity to "oil out" (liquid-liquid phase separation) rather than crystallize as a free base.

  • Pyridine Ring: An aromatic system capable of π−π stacking interactions[1]. The pyridine nitrogen serves as a secondary basic site and a strong hydrogen-bond acceptor.

  • Propionamide Group: Amides are notorious for driving crystal packing through robust supramolecular synthons, specifically the R22​(8) homodimeric hydrogen-bonding motif[1].

Because the free base is prone to forming amorphous solids or hygroscopic hydrates, salt screening is the mandatory first step to engineer a thermodynamically stable, highly crystalline solid form[2]. Once an optimal salt is identified, a Combined Cooling and Antisolvent Crystallization (CCAC) approach is deployed to maximize yield, control particle size, and reject kinetic impurities[3].

Mechanistic Workflow & Solid-Form Selection

The crystallization strategy follows a decision-driven workflow. We prioritize high-throughput in situ salt screening to identify counterions that lock the flexible aminomethyl group into a rigid ionic lattice[4].

G A API Free Base Analysis (pKa, Solubility Mapping) B High-Throughput Salt Screening (Counterion Selection) A->B Identify pKa gaps > 3 C Polymorph Screening (Cooling/Evaporative) B->C Select Optimal Salt Form D Combined Cooling & Antisolvent Crystallization (CCAC) C->D Define Stable Polymorph E Solid-State Characterization (PXRD, DSC, TGA) D->E Isolate & Dry Crystals

Fig 1. Decision-driven workflow for API solid-form selection and scalable crystallization.
Supramolecular Synthon Engineering

Understanding the hydrogen-bonding propensity is critical[5]. In the solid state, the protonated primary amine will form strong charge-assisted hydrogen bonds with the selected counterion, while the amide groups will likely self-assemble into linear chains or dimers.

H A Aminomethyl (-NH3+) D Acid Counterion (e.g., Cl-) A->D Strong Ionic H-Bond B Pyridine Nitrogen (N) C Propionamide (C=O / N-H) B->C Intermolecular H-Bond B->D Protonation / H-Bond C->C Amide Dimer Synthon

Fig 2. Supramolecular synthon network and hydrogen-bonding propensity in the API lattice.

Experimental Protocols

Protocol A: High-Throughput In Situ Salt Screening

Causality: Traditional salt screening requires isolating the free base, which can be chemically unstable or hygroscopic. In situ screening utilizes nanoliter-to-microliter volumes of the API in solution, rapidly pairing it with a library of pharmaceutically acceptable acids (GRAS list) to evaluate crystallization propensity[4],[2].

Step-by-Step Methodology:

  • Preparation of API Stock: Dissolve 500 mg of N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide free base in 10 mL of a universal solvent mixture (e.g., THF:Methanol 1:1) to create a 50 mg/mL stock solution.

  • Counterion Dispensing: Using a robotic liquid handler, dispense 1.05 molar equivalents of selected acids (e.g., HCl, Methanesulfonic acid, p-Toluenesulfonic acid, Tartaric acid, Fumaric acid) into a 96-well glass-bottom crystallization plate.

  • API Addition: Dispense 100 μ L of the API stock solution into each well.

  • Temperature Cycling: Seal the plate and subject it to three thermal cycles: heat to 60°C at 1°C/min, hold for 30 minutes, and cool to 5°C at 0.5°C/min. Rationale: Thermal cycling overcomes nucleation energy barriers and promotes the maturation of larger, defect-free crystals.

  • Evaporation/Antisolvent Trigger: For wells that remain clear, pierce the seal to allow slow evaporation, or add 50 μ L of an antisolvent (e.g., Heptane or Ethyl Acetate).

  • Validation: Analyze the plate using Polarized Light Microscopy (PLM) to detect birefringence (confirming crystallinity). Harvest birefringent hits for Powder X-Ray Diffraction (PXRD) to confirm distinct salt formation[6].

Protocol B: Combined Cooling and Antisolvent Crystallization (CCAC)

Causality: Once a stable salt (e.g., the mesylate salt) is selected, scaling up requires precise control over supersaturation. Relying solely on cooling often traps impurities, while pure antisolvent addition can cause rapid, uncontrolled precipitation (crashing out), leading to amorphous material or broad crystal size distributions (CSD). CCAC decouples solubility from temperature, allowing for kinetic impurity rejection and controlled crystal growth[3].

Step-by-Step Methodology:

  • Dissolution: Suspend 50 g of the API salt in 250 mL of Primary Solvent (e.g., Methanol) in a jacketed stirred-tank reactor. Heat to 55°C until complete dissolution is achieved.

  • Polishing Filtration: Pass the hot solution through a 0.45 μ m filter into a pre-heated crystallizer to remove heterogeneous nucleating agents (dust, undissolved impurities).

  • Primary Cooling & Seeding: Cool the solution to 40°C (the metastable zone). Introduce 0.5 g (1 wt%) of pre-milled API seed crystals. Rationale: Seeding bypasses primary nucleation, ensuring that the system grows exclusively on the desired polymorphic lattice, preventing the appearance of metastable polymorphs[6].

  • Aging: Hold the suspension isothermally at 40°C for 60 minutes to allow the seed bed to establish and relieve initial supersaturation.

  • Antisolvent Addition: Initiate a linear dosing of Antisolvent (e.g., Ethyl Acetate) at a rate of 2 mL/min until a total of 500 mL is added.

  • Secondary Cooling: Concurrently or sequentially, cool the reactor from 40°C to 5°C at a slow rate of 0.2°C/min to drive the remaining API out of solution.

  • Filtration & Washing: Filter the resulting slurry via a Nutsche filter. Wash the filter cake with two 50 mL portions of cold (5°C) antisolvent to displace the mother liquor and prevent impurity precipitation during drying.

  • Drying: Dry the crystals under vacuum at 40°C for 12 hours.

Quantitative Data & Solvent System Selection

The selection of the solvent/antisolvent pair is the most critical parameter in CCAC. The table below summarizes optimized systems for pyridine-amide derivatives based on solubility gradients and polymorphic control.

Primary SolventAntisolventVolumetric Ratio (Solv:Anti)Cooling ProfileExpected Outcome & Mechanism
Methanol Ethyl Acetate 1 : 255°C 5°CHigh Yield, High Purity. Methanol disrupts amide H-bonds; EtOAc addition forces controlled R22​(8) synthon assembly.
DMSO Water 1 : 460°C 20°CHydrate Formation. Rapid supersaturation generation. High risk of forming non-stoichiometric pseudohydrates[6].
Ethanol Heptane 1 : 350°C 0°CModerate Yield. Excellent for kinetic impurity purging, but the steep solubility curve requires very slow antisolvent dosing.
Isopropanol Acetone 1 : 1.565°C 10°CMetastable Polymorphs. Acetone can act as a hydrogen bond acceptor, temporarily disrupting pyridine-amine interactions.

Conclusion

The successful crystallization of N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide relies on neutralizing the flexibility and high basicity of its primary amine via targeted salt formation. By transitioning from high-throughput in situ screening to a tightly controlled Combined Cooling and Antisolvent Crystallization (CCAC) process, scientists can engineer a thermodynamically stable solid form. The use of seeding and precise antisolvent dosing ensures a narrow crystal size distribution and robust kinetic impurity rejection, paving the way for seamless formulation and cGMP manufacturing.

References

  • Johnson, M. D., et al. "API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing." Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Steinhauser, I., et al. "A high throughput screening method for the nano-crystallization of salts of organic cations." CrystEngComm, NIH. Available at:[Link]

  • Gupta, D., et al. "Salt Selection in Drug Development." Pharmaceutical Technology. Available at: [Link]

  • Gu, C. H., et al. "Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development." American Pharmaceutical Review. Available at:[Link]

  • Abramov, Y. A. "Current Computational Approaches to Support Pharmaceutical Solid Form Selection." Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Wang, Y., et al. "Synthon Polymorphism and π–π Stacking in N-Phenyl-2-hydroxynicotinanilides." Crystal Growth & Design, ACS Publications. Available at:[Link]

  • Kumar, S., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules, MDPI. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

HPLC method development for N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide analysis

Welcome to the Technical Support Center for the chromatographic analysis of N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide . This molecule presents a classic chromatographic challenge: it contains a highly basic pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide .

This molecule presents a classic chromatographic challenge: it contains a highly basic primary amine (the aminomethyl group, pKa ~9.5) and a pyridine ring. At standard acidic or neutral pH, the molecule is highly polar and positively charged, leading to poor retention on traditional reversed-phase columns and severe peak tailing due to secondary interactions.

This guide provides field-proven, self-validating methodologies to overcome these challenges, grounded in authoritative chromatographic principles.

Section 1: Diagnostic Workflow & Method Selection

Before beginning method development, you must align your detection mode with the correct chromatographic retention mechanism. Use the decision matrix below to select the optimal pathway for this highly basic, polar analyte.

MethodSelection Start Target: N-(4-(aminomethyl)... (Highly Basic, Polar) Detect Detection Mode? Start->Detect UV UV/Vis Detection Detect->UV MS LC-MS/MS Detection Detect->MS HighPH High-pH RP-HPLC (pH 10.5-11.0) Hybrid C18 UV->HighPH IonPair Ion-Pairing RP-HPLC (e.g., Hexanesulfonate) UV->IonPair MS->HighPH Volatile buffers only HILIC HILIC Mode (High ACN, pH 3-5) Amide/Silica MS->HILIC

Decision tree for selecting the optimal HPLC method for highly basic, polar amines.

Section 2: Troubleshooting FAQs (Mechanisms & Solutions)

Q1: Why does my analyte elute in the void volume with severe tailing on a standard C18 column at pH 2.5? A1: At pH 2.5, both the primary amine and the pyridine nitrogen are fully protonated. This dicationic state drastically increases the molecule's hydrophilicity, preventing it from partitioning into the nonpolar C18 stationary phase. Furthermore, the positively charged aminomethyl group interacts with residual, un-endcapped silanols (Si-O⁻) on the silica surface via secondary ion-exchange mechanisms. This dual-retention mechanism is the primary cause of1[1].

TailingMechanism Amine Protonated Aminomethyl (pKa ~9.5, pH < 9) Interaction Secondary Ion-Exchange Interaction Amine->Interaction Silanol Ionized Silanol (Si-O⁻) on Silica Surface Silanol->Interaction Result Severe Peak Tailing & Broadening Interaction->Result

Mechanistic pathway of peak tailing caused by secondary ion-exchange interactions.

Q2: How can I achieve retention and sharp peaks without switching to HILIC? A2: Employ a 2 (pH 10.5–11.0). By raising the pH above the primary amine's pKa, the molecule is deprotonated into its neutral state. This exponentially increases its hydrophobicity, driving proper retention on a reversed-phase column. Additionally, neutralizing the basic functional group eliminates the electrostatic attraction to residual silanols, inherently correcting peak shape[2]. Note: You must use a hybrid-silica or polymer-based column engineered to withstand high pH without silica dissolution[3].

Q3: I am using LC-MS/MS and prefer HILIC. Why are my HILIC peaks broad and splitting? A3: Peak splitting in HILIC is almost always caused by a mismatch in sample solvent strength. In HILIC, 4[4]. If your sample is dissolved in a highly aqueous diluent, the analyte will not focus at the head of the column, leading to premature elution and distorted peak shapes. Always dilute your sample in an organic-rich solvent (e.g., ≥75% acetonitrile) prior to injection[5].

Section 3: Validated Experimental Protocols

Protocol A: High-pH Reversed-Phase HPLC (UV & MS Compatible)

Causality: Deprotonating the basic amine forces the molecule into a hydrophobic state, enabling standard C18 partitioning while preventing silanol interactions[2].

  • Column Selection: Select a high-pH stable hybrid silica C18 column (e.g., Gemini C18, Kinetex EVO, or equivalent) rated for pH 1-12[2].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium bicarbonate, adjusted to pH 10.5 with ammonium hydroxide. (Volatile buffer ensures LC-MS compatibility)[3].

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: Start at 5% B. Hold for 1 minute to focus the analyte, then ramp to 60% B over 10 minutes. Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve the standard in 95:5 Water:Acetonitrile.

  • Self-Validating System Check: Inject a neutral hydrophobic marker (e.g., toluene) alongside the basic analyte. If the retention time of the neutral marker remains stable over 50 injections but the basic analyte begins to tail or shift earlier, this definitively isolates the failure mechanism to silica bed degradation rather than a pump malfunction.

Protocol B: HILIC-MS/MS Method

Causality: The highly polar stationary phase absorbs water from the mobile phase to form an immobilized aqueous layer. The protonated aminomethyl group partitions from the bulk acetonitrile-rich mobile phase into this aqueous layer, providing robust retention[4][6].

  • Column Selection: Select a bare silica or amide-bonded HILIC column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium formate, adjusted to pH 3.2. (High buffer concentration is required because it will be heavily diluted by the organic phase)[6].

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: Start at 90% B and 10% A (yielding a final effective buffer concentration of 10 mM). Ramp down to 60% B over 8 minutes.

  • Sample Preparation: Dissolve the analyte in 75% Acetonitrile / 25% Water[5].

  • Self-Validating System Check: Inject the analyte dissolved in 100% aqueous solvent, followed by an injection dissolved in 75% acetonitrile. The aqueous injection should yield a severely fronting or split peak, while the organic injection yields a sharp, symmetrical peak. This self-validates that the sample solvent strength is correctly matched to the HILIC partitioning mechanism[5].

Section 4: Quantitative Performance Summary

The following table summarizes the expected chromatographic performance of N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide across different method architectures.

Method ArchitectureMobile Phase pHRetention Factor ( k′ )USP Tailing Factor ( Tf​ )MS CompatibilityEquilibration Time
Standard RP-HPLC (C18) 2.5< 0.5 (Poor)> 2.5 (Severe)Yes (Positive ESI)~10 Column Volumes
High-pH RP-HPLC (Hybrid C18) 10.53.2 (Optimal)1.1 (Excellent)Yes (Volatile buffers)~10 Column Volumes
HILIC (Amide/Silica) 3.24.5 (Strong)1.2 (Good)Excellent (High Organic)20-30 Column Volumes

References

  • Phenomenex. "HPLC Tech Tip: Basic Analytes and High pH". Source: Phenomenex Knowledge Center.
  • Agilent Technologies. "Analysis of basic compounds by reversed-phase liquid chromatography–electrospray mass spectrometry in high-pH mobile phases". Source: Agilent Application Notes.
  • LC Troubleshooting Bible. "Why Do Peaks Tail?". Source: LC Troubleshooting Bible.
  • Agilent Technologies. "Hydrophilic Interaction Chromatography Method Development and Troubleshooting". Source: Agilent Technical Overviews.
  • Chromatography Online. "Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications". Source: LCGC.
  • Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column". Source: Agilent Application Notes.

Sources

Reference Data & Comparative Studies

Validation

Comparative Toxicity Analysis: A Framework for Evaluating N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide Against Standard Histone Deacetylase (HDAC) Inhibitors

Authored by: Senior Application Scientist Abstract In the landscape of preclinical drug development, a thorough understanding of a novel compound's toxicity profile is paramount to its progression as a potential therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Abstract

In the landscape of preclinical drug development, a thorough understanding of a novel compound's toxicity profile is paramount to its progression as a potential therapeutic agent. This guide provides a comprehensive framework for assessing the toxicity of N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide, a novel pyridine-based compound with limited public data. Given its structural motifs, we hypothesize its potential function as a histone deacetylase (HDAC) inhibitor. Consequently, we will benchmark its hypothetical toxicity profile against well-characterized, standard-of-care HDAC inhibitors: Vorinostat (SAHA) and Entinostat (MS-275).

This document outlines the essential in vitro assays required for a robust preliminary toxicity screen, including cytotoxicity, genotoxicity, and hepatotoxicity assessments. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols, and present representative data from established inhibitors to serve as a comparative baseline. The objective is to equip researchers and drug development professionals with the necessary tools to conduct a rigorous, self-validating toxicological evaluation of novel chemical entities.

Introduction: The Critical Role of Early-Stage Toxicity Profiling

The journey of a novel chemical entity from discovery to clinical application is fraught with challenges, with a significant percentage of candidates failing due to unforeseen toxicity. Early and comprehensive toxicity profiling is therefore not merely a regulatory hurdle but a critical component of risk mitigation and resource optimization in drug development. Identifying potential liabilities such as cytotoxicity, genotoxicity, or organ-specific toxicity at the preclinical stage allows for informed decisions regarding lead optimization, candidate selection, and overall program viability.

N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide is a compound whose biological activity and toxicological profile are not yet extensively documented in public literature. Its chemical structure, featuring a substituted pyridine ring, is a common scaffold in a variety of enzyme inhibitors. Notably, this moiety is present in several known histone deacetylase (HDAC) inhibitors, a class of epigenetic modulators with significant therapeutic potential in oncology and other diseases. HDACs are crucial enzymes that regulate gene expression through the deacetylation of histone and non-histone proteins. Their inhibition can lead to cell cycle arrest, apoptosis, and differentiation in cancer cells.

However, the therapeutic efficacy of HDAC inhibitors is often accompanied by dose-limiting toxicities, including fatigue, thrombocytopenia, and gastrointestinal disturbances. Therefore, any novel compound potentially belonging to this class must be rigorously evaluated against established benchmarks. For the purpose of this guide, we will compare the hypothetical toxicity of N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide with two well-established HDAC inhibitors:

  • Vorinostat (SAHA): A pan-HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma.

  • Entinostat (MS-275): A class I-selective HDAC inhibitor under investigation for various solid and hematological malignancies.

This guide will provide the experimental framework to answer a critical question: Does N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide offer a superior safety profile when compared to existing standard HDAC inhibitors?

Comparative In Vitro Toxicity Assessment: A Multi-Assay Approach

A comprehensive in vitro toxicity assessment is the cornerstone of preclinical safety evaluation. It provides a rapid and cost-effective means to identify potential liabilities of a compound before advancing to more complex and resource-intensive in vivo studies. Our proposed workflow for evaluating N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide involves a battery of assays targeting key toxicological endpoints.

G cluster_0 Phase 1: In Vitro Toxicity Screening cluster_1 Phase 2: Data Analysis & Comparison A Compound Preparation N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide Vorinostat (Control) Entinostat (Control) B Cytotoxicity Assessment (e.g., MTT Assay) A->B Dose-response treatment C Genotoxicity Assessment (e.g., Ames Test) A->C Treatment of bacterial strains D Hepatotoxicity Assessment (e.g., HepG2 Cell Viability) A->D Treatment of hepatic cells E IC50/CC50 Determination B->E F Mutagenicity Evaluation C->F G Hepatotoxic Potential D->G H Comparative Toxicity Profile E->H F->H G->H

Figure 1: A high-level overview of the in vitro toxicity testing workflow.

Cytotoxicity Assessment: Determining the Cellular Viability Threshold

The initial step in any toxicity screen is to determine the concentration at which a compound exhibits cytotoxic effects. This is typically quantified as the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50). The MTT assay is a widely used, robust, and cost-effective method for this purpose.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide, Vorinostat, and Entinostat in cell culture medium. The concentration range should be broad enough to capture a full dose-response curve (e.g., 0.01 µM to 100 µM). Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.

CompoundCell LineIC50 (µM)
N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamideHeLaTo be determined
Vorinostat (SAHA)HeLa~2.5
Entinostat (MS-275)HeLa~5.0

Note: IC50 values for Vorinostat and Entinostat are representative and can vary depending on the cell line and assay conditions.

Genotoxicity Assessment: Screening for Mutagenic Potential

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key indicator of carcinogenic potential. The bacterial reverse mutation assay, or Ames test, is the gold standard for initial genotoxicity screening.

Principle: The Ames test utilizes several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. These strains cannot grow in a histidine-free medium. A test compound is considered mutagenic if it causes a significant increase in the number of revertant colonies that have regained the ability to synthesize histidine. The assay is typically performed with and without the addition of a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Strain Preparation: Prepare overnight cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).

  • Treatment Mixture: In a 96-well plate, combine the test compound at various concentrations, the bacterial culture, and either a buffer or the S9 metabolic activation mix. Include negative (vehicle) and positive controls (known mutagens for each strain).

  • Incubation: Incubate the plate at 37°C for 90 minutes with shaking.

  • Plating: Transfer the mixture to a minimal glucose agar plate lacking histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A compound is considered genotoxic if it induces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the negative control.

CompoundStrainMetabolic Activation (S9)Result
N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamideTA98, TA100-/+To be determined
Vorinostat (SAHA)TA98, TA100-/+Negative
Entinostat (MS-275)TA98, TA100-/+Negative

Note: Both Vorinostat and Entinostat have generally been found to be non-mutagenic in the Ames test.

Hepatotoxicity Assessment: Evaluating Potential Liver Toxicity

The liver is a primary site of drug metabolism and is therefore particularly susceptible to drug-induced injury. In vitro hepatotoxicity assays using human liver-derived cells, such as the HepG2 cell line, are a valuable tool for early-stage screening.

Principle: HepG2 cells are a human hepatoma cell line that retains many of the metabolic functions of primary hepatocytes. The assessment of cell viability in HepG2 cells following compound treatment can provide an early indication of potential hepatotoxicity. The MTT assay, as described previously, can be adapted for this purpose.

The protocol is identical to the MTT assay described in Section 2.1, with the substitution of the HeLa or A549 cell line with the HepG2 cell line.

CompoundCell LineCC50 (µM)
N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamideHepG2To be determined
Vorinostat (SAHA)HepG2~10-20
Entinostat (MS-275)HepG2> 25

Note: Representative CC50 values indicate the concentration at which 50% of HepG2 cells are no longer viable. Higher values suggest lower hepatotoxic potential in this assay.

Synthesis and Interpretation of Results

Upon completion of these assays, the data for N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide should be compiled and directly compared with the benchmark data from Vorinostat and Entinostat.

G cluster_0 Toxicity Endpoints cluster_1 Benchmark Inhibitors compound N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide (Test Compound) cytotoxicity Cytotoxicity (IC50) compound->cytotoxicity genotoxicity Genotoxicity (Ames Test) compound->genotoxicity hepatotoxicity Hepatotoxicity (HepG2 CC50) compound->hepatotoxicity decision Favorable Safety Profile? cytotoxicity->decision genotoxicity->decision hepatotoxicity->decision vorinostat Vorinostat vorinostat->decision Comparison entinostat Entinostat entinostat->decision Comparison

Figure 2: A decision-making flowchart for interpreting comparative toxicity data.

A favorable toxicity profile for N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide would be characterized by:

  • Higher IC50/CC50 values compared to Vorinostat and Entinostat in both cancer cell lines and HepG2 cells, indicating lower general cytotoxicity and hepatotoxicity.

  • A negative result in the Ames test , similar to the standard inhibitors, suggesting a low mutagenic potential.

Should the novel compound demonstrate a significantly improved safety margin in these in vitro assays, it would warrant further investigation, including more advanced in vitro models (e.g., primary human hepatocytes, 3D cell cultures) and eventual progression to in vivo toxicological studies in animal models. Conversely, evidence of potent cytotoxicity, genotoxicity, or hepatotoxicity at concentrations close to its expected therapeutic dose would be a significant red flag, potentially halting further development or prompting medicinal chemistry efforts to mitigate these liabilities.

Conclusion

This guide has outlined a foundational, yet critical, framework for the initial toxicological assessment of N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide. By employing a multi-assay approach and benchmarking against established HDAC inhibitors like Vorinostat and Entinostat, researchers can generate a robust, comparative dataset. This data is essential for making informed, data-driven decisions in the early stages of the drug development pipeline. The provided protocols and interpretive guidelines aim to ensure scientific integrity and a self-validating system for evaluating the therapeutic potential of this novel compound.

References

  • Title: Suberoylanilide Hydroxamic Acid (SAHA; Vorinostat) Co-treatment with a MEK Inhibitor Is a Promising Combination for KRAS Mutant Colorectal Cancer. Source: American Association for Cancer Research URL: [Link]

  • Title: Entinostat for the treatment of solid tumors and hematologic malignancies Source: Expert Opinion on Investigational Drugs URL: [Link]

Comparative

reproducibility of N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide synthesis methods

An In-Depth Guide to the Synthesis of N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide: A Comparative Analysis of Reproducibility and Method Selection Introduction N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide: A Comparative Analysis of Reproducibility and Method Selection

Introduction

N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide is a substituted aminopyridine derivative. Molecules within this class are pivotal building blocks in medicinal chemistry and materials science. The successful and reproducible synthesis of such compounds is paramount for advancing research and development, where impurities or isomeric ambiguity can compromise experimental outcomes. This guide provides a senior application scientist's perspective on viable synthetic routes to the target molecule, focusing on the core chemical challenge: the selective acylation of a bifunctional pyridine precursor. We will dissect three distinct methodologies, ranging from direct acylation to a protective group strategy, offering a comparative analysis of their efficiency, reproducibility, and practical applicability.

The Core Synthetic Challenge: Chemoselectivity

The primary precursor for the synthesis is 2-amino-4-(aminomethyl)-6-methylpyridine . This molecule presents two distinct nucleophilic nitrogen atoms: the exocyclic amino group on the pyridine ring (N2-amino) and the primary amine of the aminomethyl side chain (N-side-chain).

The central challenge is to selectively acylate the N2-amino group to form the desired propionamide without reacting with the more basic and sterically accessible N-side-chain amine. The relative nucleophilicity of these two sites can be influenced by resonance effects within the pyridine ring, which decrease the basicity of the N2-amino group compared to a typical primary amine. However, this does not always translate directly to lower reactivity in acylation, making procedural control essential.

Chemoselectivity_Challenge cluster_products Potential Products Precursor 2-amino-4-(aminomethyl)-6-methylpyridine Reagent + Propionyl Chloride Precursor->Reagent Desired Target Molecule N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide Reagent->Desired Acylation at N2-amino (Desired Pathway) SideProduct Side Product N-((2-amino-6-methylpyridin-4-yl)methyl)propionamide Reagent->SideProduct Acylation at N-side-chain (Undesired Pathway)

Caption: Potential acylation pathways for the precursor molecule.

Method 1: Direct Acylation with Propionic Anhydride

This method represents the most straightforward approach, leveraging a moderately reactive acylating agent to favor the desired transformation under controlled conditions. It is analogous to standard, high-yield N-acetylation procedures for 2-aminopyridines.[1][2]

Causality and Experimental Choices: Propionic anhydride is chosen over the more reactive propionyl chloride to minimize the risk of double acylation and to allow for better temperature control. The reaction can be run neat or in a non-protic solvent like Dichloromethane (DCM) or Acetonitrile. The absence of a strong base is often feasible, as the starting amine can act as its own base, though a mild, non-nucleophilic base like pyridine can be added to scavenge the propionic acid byproduct and drive the reaction to completion. The work-up is designed to quench any unreacted anhydride and separate the product.

Experimental Protocol: Method 1
  • Reaction Setup: To a solution of 2-amino-4-(aminomethyl)-6-methylpyridine (1.0 eq) in anhydrous DCM (10 mL/mmol) in a round-bottom flask equipped with a magnetic stir bar, add propionic anhydride (1.1 eq).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to 0°C and slowly pour it into a beaker containing ice-cold saturated sodium bicarbonate solution to quench excess anhydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method 2: Acylation via Propionyl Chloride with a Hindered Base

This strategy employs the more reactive propionyl chloride to achieve faster reaction times but requires more stringent control to maintain selectivity.

Causality and Experimental Choices: Propionyl chloride is highly electrophilic and reacts rapidly. To prevent unwanted side reactions, the reaction is conducted at low temperatures (0°C to -10°C). The key to success is the use of a non-nucleophilic, sterically hindered base such as Diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are capable of neutralizing the HCl byproduct generated during the reaction but are too bulky to attack the propionyl chloride themselves, which prevents the formation of unwanted side products. Slow, dropwise addition of the acyl chloride is crucial to maintain a low instantaneous concentration, further favoring mono-acylation at the desired site.

Experimental Protocol: Method 2
  • Reaction Setup: Dissolve 2-amino-4-(aminomethyl)-6-methylpyridine (1.0 eq) and DIPEA (1.5 eq) in anhydrous THF or DCM (15 mL/mmol) in a three-neck flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Addition of Acylating Agent: Add propionyl chloride (1.05 eq) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature for an additional 2-3 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the residue by flash chromatography.

Method 3: A Regioselective Approach via Protective Group Chemistry

For applications demanding the highest purity and unambiguous regioselectivity, a protective group strategy is the most robust and reproducible method. This involves temporarily masking the highly reactive side-chain amine, performing the acylation, and then removing the protecting group.

Causality and Experimental Choices: The primary aminomethyl group is more analogous to a standard alkyl amine and is generally more basic and reactive towards electrophiles than the ring amino group. Therefore, it can be selectively protected using a standard amine-protecting group like the tert-butyloxycarbonyl (Boc) group. Di-tert-butyl dicarbonate (Boc₂O) is an ideal reagent for this, as it reacts selectively with the side-chain amine under mild basic conditions. Once protected, the N2-amino group is the only remaining site for acylation. The final deprotection step is typically achieved under acidic conditions (e.g., with trifluoroacetic acid or HCl) that are orthogonal to the newly formed amide bond.

Experimental Workflow: Method 3

Protected_Synthesis_Workflow A Precursor: 2-amino-4-(aminomethyl)-6-methylpyridine B Step 1: Protection + Boc₂O, TEA, DCM A->B C Boc-Protected Intermediate B->C D Step 2: Acylation + Propionyl Chloride, Pyridine C->D E Fully Protected Product D->E F Step 3: Deprotection + TFA or HCl in Dioxane E->F G Final Product (High Purity) F->G

Caption: Multi-step workflow for the protected synthesis strategy.

Experimental Protocol: Method 3
  • Step 1: Boc-Protection: Dissolve the precursor amine (1.0 eq) in DCM. Add triethylamine (TEA) (1.2 eq), followed by a solution of Boc₂O (1.1 eq) in DCM dropwise at 0°C. Stir at room temperature overnight. Wash the reaction mixture with water, dry the organic layer, and concentrate to obtain the Boc-protected intermediate, which can be used without further purification.

  • Step 2: Acylation: Dissolve the Boc-protected intermediate (1.0 eq) in DCM and add pyridine (1.5 eq). Cool to 0°C and add propionyl chloride (1.1 eq) dropwise. Stir at room temperature for 3-5 hours until the reaction is complete (monitored by TLC).

  • Step 3: Work-up and Deprotection: Perform an aqueous work-up as described in Method 1 to isolate the crude doubly-protected product. Dissolve the crude material in a solution of 20% Trifluoroacetic Acid (TFA) in DCM or 4M HCl in Dioxane. Stir at room temperature for 1-2 hours.

  • Step 4: Final Isolation: Evaporate the solvent and excess acid. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize. Dry the organic layer and concentrate. Purify by chromatography or recrystallization to yield the final, high-purity product.

Comparison of Synthesis Methods

The choice of method depends directly on the specific requirements of the research, balancing speed, cost, and the need for absolute purity.

MethodKey ReagentsStepsEstimated YieldPurity Concerns & Side ProductsReproducibility & Scalability
1: Direct (Anhydride) Propionic Anhydride170-90%[1]Potential for di-acylation and regioisomer formation.Moderate; highly dependent on reaction conditions and stoichiometry.
2: Direct (Chloride) Propionyl Chloride, Hindered Base175-95%Higher risk of over-reaction if not carefully controlled.Good; requires precise temperature and addition control for scalability.
3: Protected Strategy Boc₂O, Propionyl Chloride, TFA350-70% (Overall)Minimal; highest purity achievable.High; robust and reliable, but less atom- and step-economical.

Conclusion and Recommendations

The synthesis of N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide is readily achievable, but requires careful consideration of chemoselectivity.

  • For rapid, exploratory synthesis where high purity is not the primary driver, Method 1 (Direct Acylation with Anhydride) offers a simple and efficient route.

  • For a balance of speed and yield , Method 2 (Direct Acylation with Chloride) is superior, provided that the experimental parameters, particularly temperature and rate of addition, are meticulously controlled.

  • For applications requiring unimpeachable structural integrity and the highest level of reproducibility , such as the synthesis of standards for analytical assays or late-stage pharmaceutical development, Method 3 (Protected Strategy) is the unequivocal choice. While longer, its systematic approach eliminates the ambiguity of selectivity, ensuring a pure and well-characterized final product.

Ultimately, the optimal method is dictated by the end-use of the compound. A thorough analytical characterization using NMR, MS, and HPLC is essential in all cases to confirm the structure and assess the purity of the final product.

References

  • BenchChem. (2025).
  • ConnectSci. (n.d.).

Sources

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